molecular formula C17H17N5OS B2810587 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1351591-95-1

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2810587
CAS No.: 1351591-95-1
M. Wt: 339.42
InChI Key: PUSGVCCMIMEMKV-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring fused with a pyrazole ring, connected via a thioether linkage to an acetamide group substituted with a 4-ethylphenyl moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Pyrazole Formation: The pyrazole ring is often formed by the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Thioether Linkage Formation: The thiol group is introduced via nucleophilic substitution, where a thiol reacts with a halogenated pyridazine derivative.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-phenylacetamide: Lacks the ethyl group on the phenyl ring.

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylphenyl)acetamide: Has a methyl group instead of an ethyl group on the phenyl ring.

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom on the phenyl ring.

Uniqueness

The presence of the 4-ethylphenyl group in 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature can also influence its binding affinity and specificity for certain biological targets, making it a unique candidate for drug development and other applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-2-13-4-6-14(7-5-13)19-16(23)12-24-17-9-8-15(20-21-17)22-11-3-10-18-22/h3-11H,2,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSGVCCMIMEMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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